
10-Acetyloxy Oxcarbazepine
概要
説明
10-Acetyloxy Oxcarbazepine (CAS: 113952-21-9) is a chemical compound structurally related to oxcarbazepine (OXC) and carbamazepine (CBZ). It is classified as a pharmaceutical impurity rather than a therapeutic agent, primarily used in regulatory submissions (e.g., Abbreviated New Drug Applications [ANDAs] and Drug Master Files [DMFs]) and analytical studies for quality control during drug manufacturing . Its molecular formula is C₁₇H₁₄N₂O₄ (molecular weight: 310.3), featuring an acetyloxy group at the 10-position of the dibenzazepine ring system . This structural modification distinguishes it from pharmacologically active metabolites like 10-hydroxycarbazepine (MHD), the primary active metabolite of oxcarbazepine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetyloxy Oxcarbazepine typically involves the acetylation of Oxcarbazepine. The process begins with Oxcarbazepine, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
化学反応の分析
Types of Reactions: 10-Acetyloxy Oxcarbazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydroxy derivatives .
科学的研究の応用
Anticonvulsant Properties
10-Acetyloxy Oxcarbazepine functions similarly to oxcarbazepine by acting on voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons. This mechanism is pivotal in controlling seizure activity. Research indicates that both oxcarbazepine and its derivatives may exhibit efficacy comparable to other antiepileptic drugs (AEDs) like carbamazepine and lamotrigine, with potentially fewer side effects .
Mood Stabilization
Emerging studies suggest that this compound may also have mood-stabilizing properties. While not yet FDA-approved for bipolar disorder, its structural similarities to other mood stabilizers warrant further investigation into its potential applications in managing affective disorders .
Neuropathic Pain Management
Preliminary research has explored the use of oxcarbazepine derivatives for treating neuropathic pain. Although evidence remains inconclusive, some studies indicate that this compound could be beneficial as an adjunct therapy for patients experiencing chronic pain conditions related to nerve damage .
Absorption and Metabolism
This compound is metabolized into active metabolites, primarily the monohydroxy derivative (MHD), which is responsible for its anticonvulsant effects. The pharmacokinetic profile shows linear kinetics with low protein binding, allowing for predictable dosing regimens. Its half-life is conducive to once or twice daily dosing, enhancing patient compliance .
Adverse Effects
Common adverse effects associated with this compound include dizziness, somnolence, and hyponatremia. However, these effects are generally less severe compared to traditional AEDs like carbamazepine. The risk of serious skin reactions appears lower with this compound than with its predecessors .
Case Study 1: Pediatric Epilepsy
A study involving four children aged 8 to 13 diagnosed with Sydenham chorea demonstrated significant improvement in symptoms after initiating treatment with oxcarbazepine. The children showed over 50% symptom reduction after the first dose, achieving complete resolution within a week at increased dosages .
Case Study 2: Drug-Resistant Epilepsy
A meta-analysis evaluated the efficacy of oxcarbazepine as an add-on treatment for patients with drug-resistant epilepsy. Results indicated a notable decrease in seizure frequency among participants when treated with this compound compared to placebo .
Case Study 3: Neuropathic Pain
Research conducted by Zhou et al. analyzed the effectiveness of oxcarbazepine in treating neuropathic pain conditions such as diabetic neuropathy. Although findings were mixed, some patients reported relief from pain symptoms when treated with this compound as part of a comprehensive pain management strategy .
作用機序
The mechanism of action of 10-Acetyloxy Oxcarbazepine involves its interaction with specific molecular targets. It primarily acts by modulating the activity of voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes, and inhibiting repetitive firing. These actions help in preventing the spread of seizures and other neurological conditions .
類似化合物との比較
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 10-Acetyloxy Oxcarbazepine and related compounds:
Metabolic and Pharmacokinetic Profiles
- OXC vs. CBZ: OXC undergoes rapid non-oxidative metabolism to MHD, avoiding the toxic epoxide intermediate associated with CBZ. This results in better tolerability and fewer drug-drug interactions .
- MHD : Exhibits a half-life of 8.8–24.5 hours, with plasma concentrations critical for seizure control. Deviations in MHD levels (e.g., due to formulation differences) can lead to therapeutic failure or adverse events .
Analytical Methods for Detection
This compound and related impurities are quantified using advanced chromatographic techniques:
- LC-MS³ and LC-MRM : Used to distinguish this compound from OXC and MHD, with high sensitivity for low-concentration impurities .
- Pharmacopeial Standards: USP monographs specify validated LC methods for OXC-related compounds, ensuring ≤0.1% impurity thresholds .
Research Findings and Clinical Relevance
Role in Bioequivalence Studies
- Bioequivalence studies for OXC generics focus on MHD pharmacokinetics rather than parent drug levels due to OXC's high intra-individual variability .
生物活性
10-Acetyloxy Oxcarbazepine (CAS: 113952-21-9) is a chemical compound derived from oxcarbazepine, which is primarily used as an anticonvulsant medication. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is structurally related to oxcarbazepine, differing primarily by the presence of an acetoxy group. This modification may influence its biological activity and pharmacokinetics.
The primary mechanism of action for this compound is similar to that of oxcarbazepine, which acts as a voltage-sensitive sodium channel antagonist . This action stabilizes neuronal membranes and prevents high-frequency repetitive firing of neurons, thereby exerting its anticonvulsant effects. Additionally, it inhibits the release of glutamate, a neurotransmitter involved in excitatory signaling in the brain .
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant activity. It is effective in managing partial seizures and may be used as both monotherapy and adjunctive therapy in epilepsy treatment. A study highlighted that patients treated with oxcarbazepine showed improved seizure control without significant side effects .
Case Studies
- Pediatric Patients with Epilepsy : A retrospective study involving pediatric patients demonstrated that oxcarbazepine significantly improved seizure frequency and severity. The dosage was adjusted based on individual pharmacokinetic profiles, emphasizing the importance of personalized medicine in treatment plans .
- Sydenham Chorea : A case series reported that four children with Sydenham chorea exhibited over 50% improvement in symptoms after initiating treatment with oxcarbazepine. The treatment was well-tolerated, with no adverse effects noted during the observation period .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by factors such as age, renal function, and concurrent medications. The active metabolite, licarbazepine (monohydroxy derivative), plays a crucial role in its therapeutic effects. The half-life of oxcarbazepine ranges from 1 to 3.7 hours, while licarbazepine has a longer half-life of 8 to 10 hours .
Toxicity and Side Effects
Toxicity studies conducted on animal models indicate that this compound may lead to reversible dose-dependent liver weight increases. However, these findings may not be directly applicable to humans due to differences in metabolic pathways . Common side effects reported include dizziness, fatigue, and gastrointestinal disturbances.
Comparative Biological Activity Table
Compound | Mechanism of Action | Primary Use | Key Findings |
---|---|---|---|
Oxcarbazepine | Sodium channel blocker | Anticonvulsant | Effective for partial seizures; minimal side effects |
This compound | Sodium channel blocker; glutamate inhibitor | Anticonvulsant | Similar efficacy; potential for improved absorption |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 10-Acetyloxy Oxcarbazepine in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed, as described in pharmacopeial methods for oxcarbazepine-related compounds. Key parameters include column selection (C18 reverse-phase), mobile phase optimization (e.g., acetonitrile-phosphate buffer), and validation of linearity (R² ≥ 0.995), precision (RSD < 2%), and recovery (95–105%) . Calibration curves using certified reference standards are critical for accurate quantification.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates. Emergency procedures include rinsing exposed skin with soap/water and flushing eyes with water for 15 minutes. Store in sealed containers under ambient conditions, away from oxidizers .
Q. How can researchers validate the purity of this compound synthesized in-house?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation with mass spectrometry (MS) for molecular weight verification. Quantify impurities via thin-layer chromatography (TLC) using a solvent system like ethyl acetate:hexane (3:7) and compare Rf values against commercial standards .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data for this compound across studies?
- Methodological Answer : Conduct controlled stability studies under ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) to assess degradation kinetics. Use HPLC-MS to identify degradation products and compare results across labs using standardized protocols. Statistical tools like ANOVA can isolate variables (e.g., humidity, light exposure) contributing to discrepancies .
Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Administer the compound to hepatocyte cultures or rodent models, then collect plasma/urine samples at timed intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites. Compare metabolic profiles with oxcarbazepine to identify acetyloxy-specific pathways, such as cytochrome P450-mediated oxidation .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to neuronal targets?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of voltage-gated sodium channels (e.g., NaV1.2). Validate predictions with in vitro electrophysiology assays (patch-clamp) to measure inhibition potency (IC50) .
Q. How does the acetyloxy modification in this compound influence its solubility and bioavailability compared to oxcarbazepine?
- Methodological Answer : Measure logP values via shake-flask method to assess lipophilicity. Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies in rodents to compare AUC and Cmax. Solubility enhancements from the acetyloxy group may correlate with improved intestinal absorption .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in assay results when quantifying this compound in biological matrices?
- Methodological Answer : Implement internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS. Use regression models to adjust for batch-to-batch variability. Report confidence intervals (95%) and limit of quantification (LOQ) to contextualize data reliability .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression. Calculate EC50/ED50 values and compare via extra sum-of-squares F-test to assess significant differences between experimental groups. Bootstrap resampling can estimate parameter uncertainty .
Q. Experimental Design
Q. How can researchers optimize synthetic routes for this compound to maximize yield and minimize byproducts?
- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction temperature, catalyst concentration, and acetylating agent stoichiometry. Analyze outcomes via response surface methodology (RSM). Purify crude products using flash chromatography with gradient elution .
特性
IUPAC Name |
(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJEEHQNGPADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552124 | |
Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-21-9 | |
Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。